(5R)-5-Hydroxyfuran-2(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77983-24-5 |
|---|---|
Molecular Formula |
C4H4O3 |
Molecular Weight |
100.07 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-3,5H/t3-/m1/s1 |
InChI Key |
DUAZKLYNTLDKQK-GSVOUGTGSA-N |
Isomeric SMILES |
C1=CC(=O)O[C@H]1O |
Canonical SMILES |
C1=CC(=O)OC1O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5r 5 Hydroxyfuran 2 5h One and Its Stereoisomers
Precursor-Based Oxidative Synthesis Pathways
Oxidative methods starting from readily available precursors like furfural (B47365) represent a common and efficient approach to synthesizing 5-hydroxyfuran-2(5H)-one.
Photooxygenation of Furfural: Mechanism and Optimization
The photooxygenation of furfural is a well-established method for producing 5-hydroxy-2(5H)-furanone. wikipedia.org This reaction typically involves the use of a photosensitizer, such as Rose Bengal or Methylene (B1212753) Blue, which, upon irradiation with light, generates singlet oxygen. wikipedia.orgrptu.de
Mechanism: The reaction proceeds through a [4+2] cycloaddition of singlet oxygen to the furan (B31954) ring of furfural, forming an unstable endoperoxide intermediate. researchgate.netfrontiersin.org This intermediate is then attacked by a solvent molecule, commonly an alcohol like methanol (B129727) or ethanol, at the aldehyde group, leading to the formation of 5-hydroxy-2(5H)-furanone and a formate (B1220265) ester. frontiersin.orgnih.gov
Optimization: The efficiency of the photooxygenation process can be optimized by several factors. The concentration of the photosensitizer plays a crucial role; increasing the amount of Rose Bengal can enhance the reaction yield up to a certain point. researchgate.netgoogle.com The choice of solvent and reaction conditions, such as temperature and light source, also significantly impacts the outcome. asianpubs.org For instance, using sunlight as a light source has been explored for large-scale transformations. frontiersin.orggoogle.com Immobilizing the photosensitizer on a solid support, like wool or silica (B1680970) nanoparticles, offers advantages in terms of catalyst recovery and reusability. rptu.deresearchgate.net
A study on the photooxidation of furfural using a wool-immobilized Rose Bengal photosensitizer demonstrated the following conversion rates at different dye concentrations:
| Dye Concentration (% owf) | Conversion Rate (%) after 5h |
| 0.5 | 44 |
| 2.0 | 59 |
| Data sourced from a study on the photooxidation of 2-furfural using a RB-wool photocatalyst. asianpubs.org |
Catalytic Chemical Oxidation Strategies (e.g., TS-1 Catalyst)
Catalytic chemical oxidation provides an alternative route to 5-hydroxyfuran-2(5H)-one from furfural, often utilizing hydrogen peroxide as the oxidant.
TS-1 Catalyst: The titanium silicalite-1 (TS-1) catalyst has shown high efficacy in the oxidation of furfural. chemrxiv.org In the presence of hydrogen peroxide, TS-1 can facilitate the conversion of furfural to 5-hydroxy-2(5H)-one with high yields, reaching up to 92% at room temperature. chemrxiv.orgresearchgate.net The reaction mechanism involves the oxidation of furfural to form an intermediate, which is then converted to the final product. csic.es Acetic acid can be used as a solvent and co-catalyst to achieve good yields of maleic acid, with 5-hydroxy-furan-2(5H)-one being a key intermediate. nih.gov
Other Catalysts: Besides TS-1, other metal-based catalysts have been investigated. Vanadium, molybdenum, and niobium compounds have been used for the oxidation of furfural, although sometimes leading to a mixture of products including 2(5H)-furanone and various dicarboxylic acids. researchgate.net
The following table summarizes the yield of maleic acid from furfural oxidation using a TS-1 catalyst in different solvents:
| Solvent | Yield of Maleic Acid (%) |
| Acetic Acid | 59 |
| Cyclohexane | 43 |
| Other Solvents | 4-16 |
| Reaction conditions: 2.6 mmol of furfural, 14.0 mmol of H2O2 (35% aq. sol.), 0.1 g of catalyst TS-1, 5 mL solvent, 80 °C or reflux, 4 h. nih.gov |
Electrocatalytic Approaches for Sustainable Production
Electrocatalysis offers a sustainable and efficient method for the oxidation of furfural to 5-hydroxy-2(5H)-furanone. rsc.orgresearchgate.net This approach utilizes electricity to drive the chemical transformation, often under mild conditions.
Mechanism and Catalysts: In this process, water can serve as the oxygen source. rsc.org Various metal chalcogenides, such as copper sulfide (B99878) (CuS), zinc sulfide (ZnS), and lead sulfide (PbS), have been employed as electrocatalysts. rsc.orgresearchgate.net CuS nanosheets, in particular, have demonstrated excellent performance, achieving high selectivity (83.6%) for 5-hydroxy-2(5H)-furanone and a high conversion rate (70.2%) of furfural. researchgate.netrsc.org The mechanism involves a multi-step reaction including C-C bond cleavage, ring opening, oxidation, and intramolecular isomerization. rsc.org Platinum-based anodes have also been shown to facilitate the electro-oxidation of furfural to products including 5-hydroxy-2(5H)-furanone. colorado.edu
A study using a CuS nanosheet electrocatalyst reported the following results for the electrocatalytic oxidation of furfural:
| Parameter | Value |
| HFO Selectivity | 83.6% |
| Furfural Conversion | 70.2% |
| Faradaic Efficiency (for HFO and maleic acid) | 77.1% |
| Data from the electrocatalytic oxidation of furfural using a CuS nanosheet electrocatalyst. researchgate.net |
Enantioselective Synthesis Strategies
The development of enantioselective methods is crucial for producing the specific (5R) stereoisomer of 5-hydroxyfuran-2(5H)-one, which is often the desired biologically active form.
Organocatalytic Asymmetric Methodologies
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. mdpi.com
Proline and its Derivatives: L-proline and its derivatives are effective organocatalysts for various asymmetric transformations. mdpi.comdoi.org For instance, proline-catalyzed α-aminoxylation of aldehydes can be coupled with a cis-Wittig olefination to produce enantiopure γ-butenolides. doi.org Diphenylprolinol silyl (B83357) ethers have been used to catalyze the Friedel-Crafts alkylation of indoles with 5-hydroxyfuran-2(5H)-one, providing access to chiral γ-lactones. researchgate.net These reactions often proceed with high enantioselectivity. researchgate.net
Other Organocatalysts: Chiral imidazolidinones, developed by MacMillan and others, are used in iminium-catalyzed Mukaiyama-Michael reactions of silyloxyfurans to α,β-unsaturated aldehydes, yielding highly functionalized and enantiomerically enriched butenolides. nih.gov
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org
Evans Auxiliaries: Oxazolidinones, known as Evans auxiliaries, are widely used in asymmetric synthesis, including aldol (B89426) reactions, to control stereochemistry through steric hindrance. wikipedia.orgacs.org These auxiliaries can direct the formation of specific stereoisomers, which can then be cleaved to yield the desired chiral product. wikipedia.org
Menthol-Based Auxiliaries: Chiral alcohols like (-)-menthol can be used to prepare chiral 5-alkoxy-2(5H)-furanones. iupac.orglookchem.com These butenolides can then undergo diastereoselective reactions, such as Diels-Alder cycloadditions, to produce enantiomerically pure products. lookchem.com The separation of diastereomers formed after the introduction of the chiral auxiliary is a key step in this approach. iupac.org The use of l-menthol (B7771125) has been reported in the synthesis of chiral 2(5H)-furanone sulfones. nih.gov
Diastereoselective Control in Synthesis
Achieving diastereoselective control is paramount in the synthesis of complex molecules derived from furanone scaffolds. Various strategies have been employed to influence the stereochemical outcome of reactions involving the butenolide ring.
One effective method involves the use of chiral auxiliaries. For instance, the acetalization of 5-hydroxyfuran-2(5H)-one with a chiral alcohol like l-menthol produces a mixture of diastereomers, (5R)- and (5S)-5-l-menthyloxyfuran-2[5H]-one. ysu.amacs.org These diastereomers can be separated, often by preferential crystallization, providing access to enantiomerically pure starting materials. ysu.amacs.org The inherent chirality of the menthyloxy group then directs subsequent reactions. Radical tandem reactions involving these separated diastereomers have shown different diastereoselectivities, which are attributed to the distinct orientation of the bulky menthyloxy substituent in each case. acs.org
Substrate-controlled diastereoselectivity is also a powerful approach. In nucleophilic Michael additions to 4-substituted butenolides, the existing substituent at the C4 position sterically hinders one face of the π-system, directing the incoming nucleophile to the opposite face. ysu.am This principle has been widely applied to control the stereochemistry of conjugate additions. Furthermore, in the synthesis of more complex structures like bis-tetrahydrofuran alcohols, the configuration of the starting material, such as the E-configuration of a silylketene acetal (B89532) double bond, has been identified as a critical factor for achieving high diastereoselectivity (syn aldol reaction) and controlling the formation of two new stereogenic centers. nih.gov Catalytic asymmetric transformations also offer exquisite control, allowing for the preparation of structurally diverse γ-butenolide derivatives with high stereoselectivity. nih.gov
| Reaction Type | Method | Key Factor for Diastereoselectivity | Outcome |
| Acetalization | Use of chiral auxiliary (l-menthol) | Separation of diastereomeric acetals | Access to enantiomerically pure (5R)- and (5S)-alkoxy furanones. ysu.amacs.org |
| Radical Reaction | Chiral auxiliary on separated diastereomers | Orientation of the menthyloxy substituent | Different diastereoselective outcomes for each starting diastereomer. acs.org |
| Michael Addition | Substrate control | Steric hindrance from C4-substituent | Nucleophilic attack occurs anti to the existing substituent. ysu.am |
| Aldol Reaction | Substrate control | E-configuration of silylketene acetal | Highly selective syn aldol reaction with control of two stereogenic centers. nih.gov |
Derivatization Strategies for (5R)-5-Hydroxyfuran-2(5H)-one
The functionalization of the this compound core is crucial for synthesizing a diverse range of derivatives with tailored properties. The hydroxyl group at the C5 position, along with the electrophilic carbon centers of the butenolide ring, serve as primary sites for chemical modification.
Synthesis of 5-Alkoxyfuran-2(5H)-ones
The conversion of the C5-hydroxyl group into an alkoxy group is a common and important derivatization strategy. This transformation is typically achieved through acetalization with an appropriate alcohol, often under acidic conditions or by heating. mdpi.comrsc.org For example, heating 5-hydroxy-2(5H)-one with methanol or 2-propanol yields 5-methoxy-2(5H)-furanone and 5-isopropoxy-2(5H)-furanone, respectively. rsc.org Similarly, chiral alcohols like l-menthol and l-borneol have been used to prepare stereochemically pure 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones, which are valuable intermediates for asymmetric synthesis. mdpi.com The synthesis of these alkoxy derivatives is often a key step preceding further modifications at other positions on the furanone ring, such as the introduction of sulfur-containing groups. mdpi.comresearchgate.net
Introduction of Halogen Substituents and Derivatives
Halogenation provides a powerful tool for creating reactive intermediates from the 5-hydroxyfuran-2(5H)-one scaffold. The hydroxyl group at C5 can be directly replaced by a halogen. For instance, treating 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) with thionyl chloride (SOCl₂) and a zinc chloride catalyst leads to the formation of 3,4,5-trichloro-2(5H)-furanone. mdpi.comnih.gov Similarly, brominating agents such as phosphorus tribromide (PBr₃) or 2,2,2-tribromo-benzo-1,3,2-dioxaphosphole can be used to synthesize the corresponding 5-bromo derivatives. mdpi.comnih.gov
Furthermore, halogens can be introduced at other positions of the butenolide ring. An efficient method for synthesizing 4-halo-5-hydroxyfuran-2(5H)-ones involves the sequential halolactonization and hydroxylation of 4-aryl-2,3-allenoic acids using reagents like I₂ or CuX₂ (X = Br, Cl). nih.gov These halogenated furanones are versatile synthetic intermediates, enabling further functionalization through cross-coupling reactions or nucleophilic substitutions to create a wide variety of derivatives. researchgate.net
| Substrate | Reagent | Position of Halogenation | Product Example |
| 3,4-dichloro-5-hydroxy-2(5H)-furanone | Thionyl chloride (SOCl₂), ZnCl₂ | C5 | 3,4,5-trichloro-2(5H)-furanone. mdpi.comnih.gov |
| 3,4-dichloro-5-hydroxy-2(5H)-furanone | Gaseous HBr in acetic acid | C5 | 5-bromo-3,4-dichloro-2(5H)-furanone. mdpi.comnih.gov |
| 4-Aryl-2,3-alkadienoic acids | I₂ or CuX₂ (X=Br, Cl) | C4 | 4-Halo-5-hydroxyfuran-2(5H)-ones. nih.gov |
Formation of Sulfur-Containing Derivatives
The introduction of sulfur-containing moieties into the furanone ring yields derivatives with diverse chemical and biological properties. A common strategy involves the nucleophilic substitution of a suitable leaving group on the butenolide ring with a thiol. For example, stereochemically pure 5-alkoxy-2(5H)-furanones react with aromatic thiols under basic conditions to produce novel thioethers. mdpi.com These thioethers can be subsequently oxidized, for instance with hydrogen peroxide in acetic acid, to form the corresponding sulfones. mdpi.com
The C4 position of dihalo-substituted furanones is also susceptible to nucleophilic attack by sulfur compounds. The reaction of 5-alkoxy-3,4-dichloro-2(5H)-furanone with 2-mercaptoethanol (B42355) results in the substitution of the chlorine atom at the C4 position. mdpi.com Similarly, conjugate addition of lithium thiolates to butenolides represents another route to sulfur-containing derivatives. ysu.am More complex tandem reactions, such as an annulation/reductive thiolation starting from a 5-phenylthiobutenolide, have also been developed to synthesize intricate heterocyclic systems. nih.govacs.org
| Furanone Substrate | Sulfur Reagent | Reaction Type | Product Type |
| 5-Alkoxy-2(5H)-furanones | Aromatic thiols | Nucleophilic Substitution | 5-Alkoxy-thioethers. mdpi.com |
| 5-Alkoxy-3,4-dichloro-2(5H)-furanone | 2-Mercaptoethanol | Nucleophilic Substitution (at C4) | 4-Thio-substituted furanone. mdpi.com |
| Butenolides | Lithium thiolates | Conjugate Addition | Thiolate adducts. ysu.am |
| 5-Phenylthiobutenolide | N/A | Tandem Annulation/Reductive Thiolation | Dihydro eurotiumide B. nih.govacs.org |
| Thioether derivatives | Hydrogen peroxide | Oxidation | Sulfones. mdpi.com |
Mechanistic Investigations of Chemical Reactivity and Transformations
Tautomeric Equilibria and Isomerization Processes
(5R)-5-Hydroxyfuran-2(5H)-one participates in significant equilibrium and isomerization reactions that dictate its stability and synthetic utility. These transformations involve both ring-opening to an acyclic aldehyde-acid and conversion to a more stable saturated cyclic anhydride (B1165640).
A principal characteristic of 5-Hydroxyfuran-2(5H)-one is its existence in a chemical equilibrium with its acyclic isomer, cis-β-formylacrylic acid. wikipedia.org This phenomenon is a classic example of ring-chain tautomerism, where the cyclic hemiacetal (or lactol) form of the furanone can open to reveal a linear structure containing both an aldehyde and a carboxylic acid group.
The equilibrium between the cyclic and open-chain forms is influenced by various factors, including the solvent and pH. mdpi.com Under acidic conditions, the ring-opening can be facilitated, and the molecule may react via its acyclic form. mdpi.com For instance, the reaction with primary amino groups of amino acids under acidic conditions proceeds through the open-chain cis-β-formylacrylic acid tautomer. mdpi.comnih.gov
Table 1: Tautomeric Forms of this compound
| Tautomeric Form | Chemical Structure | Key Functional Groups |
| This compound | Cyclic Hemiacetal (Lactol) | Lactone, Hemiacetal |
| cis-β-Formylacrylic Acid | Open-Chain Aldehyde-Acid | Aldehyde, Carboxylic Acid, Alkene |
Under specific conditions, this compound can undergo isomerization to form succinic anhydride. wikipedia.org This transformation involves the saturation of the double bond within the furanone ring. The keto-enol tautomerism of the cyclic hemiacetal form of β-formylacrylic acid can lead to its conversion into succinic anhydride. researchgate.net Furthermore, upon heating in a strongly basic solution (pH > 9), the resulting succinic anhydride can be hydrated to yield succinic acid. wikipedia.orgresearchgate.net
Nucleophilic Addition and Substitution Reactions
The electrophilic nature of the carbon atoms in the 5-Hydroxyfuran-2(5H)-one ring, particularly C2 (carbonyl carbon) and C5 (hemiacetal carbon), makes it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to its application as a building block in the synthesis of diverse heterocyclic compounds. wikipedia.orgnih.gov
The hydroxyl group at the C5 position is reactive and can be targeted by oxygen-based nucleophiles. A key example is acetalization. In the presence of an alcohol like methanol (B129727), 5-hydroxy-2(5H)-furanone can be converted to its corresponding 5-alkoxy derivative. This reaction is often a preliminary step to modify the reactivity of the furanone ring for subsequent transformations.
Furthermore, phenols and their derivatives act as effective oxygen nucleophiles. mdpi.comnih.gov For instance, 5-methyl carbonates of mucochloric acid react with substituted phenols to yield 5-phenoxy derivatives in high yields. mdpi.comnih.gov
Table 2: Reactions of this compound with Oxygen-Based Nucleophiles
| Nucleophile | Reaction Type | Product Type | Example Conditions |
| Methanol | Acetalization | 5-Methoxyfuran-2(5H)-one | Not specified |
| Substituted Phenols | Nucleophilic Substitution | 5-Phenoxy derivatives | Promoter in methylene (B1212753) chloride |
The reactivity of furanones with nitrogen-containing nucleophiles is extensive and leads to a variety of nitrogen heterocycles. nih.govsioc-journal.cn Depending on the structure of the N-nucleophile and the reaction conditions, different reaction pathways can be observed, including Michael addition, tandem Michael addition-elimination, and ring transformations. sioc-journal.cn
For example, reactions with amino acid esters under reducing conditions can lead to the formation of lactams. mdpi.com This transformation is proposed to proceed through the acyclic tautomer, which forms an imine with the amino acid that is subsequently reduced and cyclized. mdpi.comnih.gov Bifunctional N-nucleophiles like hydrazine (B178648) and its derivatives can react with the furanone ring, leading to a ring transformation to produce 4,5-dihalogeno-3(2H)-pyridazinones in acidic, aqueous solutions at elevated temperatures. mdpi.comnih.gov
Table 3: Reactions of this compound Derivatives with Nitrogen-Based Nucleophiles
| Nucleophile | Reaction Type | Product Type | Key Feature |
| Amino Acid Esters | Reductive Amination | Lactams | Proceeds via acyclic imine intermediate mdpi.comnih.gov |
| Hydrazine derivatives | Ring Transformation | Pyridazinones | Forms a new six-membered heterocyclic ring mdpi.comnih.gov |
| Primary Amines | Varies | β-substituted, α,β-disubstituted, or γ-substituted cyclic derivatives | Outcome depends on reaction pathway (e.g., Michael addition) sioc-journal.cn |
Sulfur-based nucleophiles, such as mercaptans and thiols, readily react with 5-hydroxy-2(5H)-one and its derivatives. nih.gov The reaction site can vary depending on the substrate and the reaction conditions. For instance, mucochloric acid (a di-chlorinated derivative) reacts with 2-mercaptoethanol (B42355) and thiophenols. nih.gov The treatment of mucochloric acid with thiophenols under acidic conditions resulted in the formation of 5-thioaryl derivatives. nih.govresearchgate.net However, in the presence of triethylamine, the reaction proceeds via an addition-elimination mechanism to yield products of substitution at the C4 position. nih.govresearchgate.net The reaction with thioglycolic acid can lead to substitution at the C3, C4, or C5 positions, depending on the conditions. mdpi.com
Carbon-Carbon Bond Forming Reactions
The construction of new carbon-carbon bonds is fundamental to organic synthesis. This compound and its derivatives serve as valuable platforms for such transformations, participating in a variety of reactions that proceed with notable regio- and stereoselectivity.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful strategy for rapidly building molecular complexity. The 5-hydroxyfuran-2(5H)-one scaffold has been effectively employed in such processes.
Research has demonstrated the development of an enantioselective catalytic activation of 5-hydroxyfuran-2(5H)-one. anr.fr This activation method, when combined with a Passerini reaction, provides an efficient route to diverse chiral lactones. Furthermore, a one-pot sequence involving an enantioselective organocatalytic Michael addition of boronic acids followed by a diastereoselective intramolecular Passerini reaction has been developed, highlighting the utility of this platform chemical in sophisticated MCRs. anr.fr
Table 1: Multicomponent Reactions Involving 5-Hydroxyfuran-2(5H)-one Scaffolds
| Reaction Type | Key Transformation | Reactants | Product Type | Ref. |
| Organocatalysis/Passerini Reaction | Enantioselective activation of 5-hydroxyfuran-2(5H)-one followed by Passerini reaction. | 5-Hydroxyfuran-2(5H)-one, Isocyanide, Carboxylic Acid | Chiral Lactones | anr.fr |
| Michael Addition/Passerini Reaction | One-pot sequential Michael addition of a boronic acid and an intramolecular Passerini reaction. | Activated Butenolide, Boronic Acid, Isocyanide, Carboxylic Acid | Chiral γ-Lactones | anr.fr |
The Friedel-Crafts reaction and its variants are pivotal for forming carbon-carbon bonds between aromatic rings and alkyl or acyl groups. Derivatives of 5-hydroxy-2(5H)-one can act as electrophiles in such reactions, typically following activation of the C5 hydroxyl group.
Specifically, 3,4-dihalo-5-hydroxy-2(5H)-furanones react with arenes and heteroarenes, such as methoxybenzene, 1,3,5-trimethoxybenzene, and indole, in the presence of Lewis or Brønsted acids. nih.govmdpi.com This reaction proceeds via an aromatic electrophilic substitution mechanism, forming a new C-C bond between the C5 carbon of the furanone and the aromatic ring. nih.gov The reaction generates 5-aryl-2(5H)-furanone derivatives in satisfactory yields, demonstrating a formal Friedel-Crafts arylation at the C5 position. nih.govmdpi.com
Table 2: Friedel-Crafts Arylation of 5-Hydroxy-2(5H)-furanone Derivatives
| Furanone Substrate | Aromatic Reactant | Catalyst Type | Product | Yield (%) | Ref. |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Methoxybenzene | Lewis/Brønsted Acid | 5-(Methoxyphenyl)-3,4-dihalo-2(5H)-furanone | 60-73 | nih.gov |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | 1,3,5-Trimethoxybenzene | Lewis/Brønsted Acid | 5-(2,4,6-Trimethoxyphenyl)-3,4-dihalo-2(5H)-furanone | 60-73 | nih.gov |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Indole | Lewis/Brønsted Acid | 5-(Indolyl)-3,4-dihalo-2(5H)-furanone | 60-73 | nih.gov |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | 2-Methylindole | Lewis/Brønsted Acid | 5-(2-Methylindolyl)-3,4-dihalo-2(5H)-furanone | 60-73 | nih.gov |
Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of cyclic compounds. The α,β-unsaturated lactone system in 5-hydroxyfuran-2(5H)-one and its derivatives makes them excellent partners in these transformations.
Diels-Alder Reactions: The double bond in 5-hydroxy-2(5H)-furanone acts as an effective dienophile in [4+2] Diels-Alder cycloadditions. researchgate.net The use of chiral auxiliaries at the C5 position, such as a menthyloxy group, allows for highly diastereoselective reactions. For instance, the thermal Diels-Alder reaction of 5-(l)-menthyloxy-2(5H)-furanones with dienes proceeds with high endo- and diastereoselectivity. rug.nl The bulky menthyloxy group effectively shields one face of the molecule, directing the attack of the diene to the less hindered side. rug.nl
1,3-Dipolar Cycloadditions: Enantiomerically pure 5-(R)-menthyloxy-2(5H)-furanone has been extensively studied as a dipolarophile in 1,3-dipolar cycloadditions. rug.nl It reacts with various 1,3-dipoles, including diazo compounds, nitrile oxides, and nitrones, to form five-membered heterocyclic adducts. The reaction with nitrile oxides, for example, yields enantiomerically pure isoxazoles. rug.nl Nitrone additions afford isoxazolidines with complete facial and regioselectivity. rug.nl The stereochemical outcome of these reactions is governed by frontier molecular orbital interactions, where the reaction proceeds through the smallest HOMO-LUMO gap, typically between the HOMO of the dipole and the LUMO of the furanone. rug.nl
Table 3: Cycloaddition Reactions with 5-Alkoxy-2(5H)-furanone Derivatives
| Reaction Type | Dipolarophile | Diene/Dipole | Product Type | Diastereomeric/Enantiomeric Purity | Ref. |
| Diels-Alder | 5-(l)-Menthyloxy-2(5H)-furanone | Cyclopentadiene | Bicyclic Lactone | High d.e. | rug.nl |
| 1,3-Dipolar Cycloaddition | 5-(R)-Menthyloxy-2(5H)-furanone | Diazomethane | Pyrazoline | 72:28 dr | rug.nl |
| 1,3-Dipolar Cycloaddition | 5-(R)-Menthyloxy-2(5H)-furanone | Benzonitrile oxide | Isoxazole | Enantiomerically pure | rug.nl |
| 1,3-Dipolar Cycloaddition | 5-(R)-Menthyloxy-2(5H)-furanone | C-Phenyl-N-methyl nitrone | Isoxazolidine | endo-exo selectivity up to 76% | rug.nl |
The conjugated system of the butenolide ring makes it a competent Michael acceptor, allowing for the conjugate addition of nucleophiles to the C4 position. Organocatalysis has emerged as a key strategy for achieving high enantioselectivity in these reactions.
While many studies focus on the parent 2(5H)-furanone, the principles are applicable to its 5-hydroxy derivative. rsc.org An organocatalytic, enantioselective oxy-Michael addition to γ-hydroxy-α,β-enones, which are structurally analogous to the open-chain tautomer of 5-hydroxy-2(5H)-one, has been developed. nih.gov This reaction utilizes a chiral amine catalyst in conjunction with a boronic acid to form a chiral boronate-amine complex that acts as a chiral hydroxide (B78521) surrogate, leading to chiral β-hydroxy ketones in high enantiomeric excess. nih.gov Furthermore, intramolecular organocatalytic Michael addition/lactonization cascades of related enone acids have been used to synthesize substituted tetrahydrofurans, demonstrating the versatility of this approach. nih.gov
Radical reactions offer unique pathways for bond formation. The stereocenter at the C5 position of this compound derivatives can effectively induce chirality in radical processes.
A detailed study on the diastereomers (5R)- and (5S)-5-l-menthyloxyfuran-2[5H]-one revealed different diastereoselectivities in a radical tandem reaction with N,N-dimethylaniline. researchgate.netfigshare.comacs.org The origin of this chiral induction was attributed to the different privileged conformations of the substrates in solution. The orientation of the menthyloxy substituent dictates the stereochemical outcome of the radical addition. researchgate.netfigshare.com This demonstrates that the chiral auxiliary at C5 can exert significant stereocontrol in radical C-C bond-forming reactions. Additionally, metal-free radical pathways have been noted in the reactions of 3,4-dihalo-5-hydroxy-2(5H)-furanone derivatives under phase-transfer catalysis conditions. nih.govmdpi.com
Ring-Opening and Ring Transformation Reactions
The furanone ring is not merely a passive scaffold but can actively participate in reactions involving its cleavage or rearrangement into different heterocyclic systems.
Ring-Opening and Tautomerism: 5-Hydroxy-2(5H)-furanone exists in a dynamic equilibrium with its acyclic tautomer, cis-β-formylacrylic acid. mdpi.comwikipedia.org This ring-chain tautomerism is a key aspect of its reactivity, particularly in aqueous solutions. Under certain conditions, such as heating in a strongly basic solution (pH > 9), the compound can isomerize to succinic anhydride, which subsequently hydrolyzes to succinic acid. wikipedia.orgosi.lv The conversion to succinic acid has been experimentally confirmed and is accelerated by increased pH and temperature. osi.lvscispace.com The mechanism of its formation from furfural (B47365) also involves C-C cleavage and ring-opening of intermediates. rsc.org
Ring Transformations: The furanone core can be converted into other heterocyclic structures. For example, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanone derivatives with hydrazine or its derivatives in aqueous acidic solution at elevated temperatures leads to a ring transformation, affording 4,5-dihalo-3(2H)-pyridazinones in good yields. nih.govnih.gov This transformation involves the initial reaction with the N-nucleophile, followed by ring-opening and subsequent recyclization to form the six-membered pyridazinone ring.
Table 4: Ring-Opening and Transformation Products of 5-Hydroxy-2(5H)-furanone and Derivatives
| Substrate | Conditions | Product(s) | Reaction Type | Ref. |
| 5-Hydroxy-2(5H)-furanone | Aqueous solution | cis-β-Formylacrylic acid | Ring-chain tautomerism | mdpi.comwikipedia.org |
| 5-Hydroxy-2(5H)-furanone | Aqueous solution, heat, pH > 9 | Succinic anhydride, Succinic acid | Isomerization, Hydrolysis | wikipedia.orgosi.lv |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Hydrazine, aq. acid, heat | 4,5-Dihalo-3(2H)-pyridazinone | Ring transformation | nih.govnih.gov |
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound provide pathways to a range of industrially significant C4 chemicals. google.com
Oxidation:
This compound can be oxidized to maleic acid. google.com This conversion can be achieved using various methods, including electrochemical oxidation, enzymatic processes, and catalytic oxidation with hydrogen peroxide in the presence of a titanium silicalite-1 (TS-1) catalyst. google.comacs.orgnih.gov The oxidation using a platinum-on-carbon (Pt/C) catalyst in the presence of oxygen has also been reported. researchgate.net
| Starting Material | Oxidizing Agent/Catalyst and Conditions | Product | Yield |
|---|---|---|---|
| This compound | Pt/C catalyst, O2 (0.9 MPa), H2O, 100°C, 12h | Maleic Acid | - |
| This compound | H2O2, TS-1 catalyst, 80°C, 2h | Maleic Acid | - |
Reduction:
The reduction of this compound can yield several valuable products depending on the catalyst and reaction conditions. researchgate.net Hydrogenation over a platinum-on-carbon (Pt/C) catalyst can selectively reduce the double bond to produce 5-hydroxy-γ-butyrolactone (HGBL). researchgate.net Further reduction can lead to the formation of γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (B95107) (THF). researchgate.net
| Starting Material | Catalyst and Conditions | Major Product(s) | Yield |
|---|---|---|---|
| This compound | Pt/C, H2 (2 MPa), H2O, 100°C, 1h | 5-Hydroxy-γ-butyrolactone (HGBL) | - |
| This compound | - | γ-Butyrolactone (GBL) | - |
| This compound | - | 1,4-Butanediol (BDO) and Tetrahydrofuran (THF) | - |
Applications As a Chiral Building Block in Complex Organic Synthesis
Synthesis of Chiral Lactones and γ-Lactams
The furanone core of (5R)-5-Hydroxyfuran-2(5H)-one serves as an excellent platform for the synthesis of stereochemically defined γ-lactones and their nitrogen-containing counterparts, γ-lactams. These motifs are prevalent in numerous biologically active natural products.
Derivatives of 5-hydroxyfuran-2(5H)-one, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, can be effectively converted into chiral γ-substituted butyrolactones. nih.govanr.fr These transformations are typically achieved through reduction reactions, employing various common reducing agents. nih.govanr.fr The yields for these conversions can range from 33% to as high as 96%, demonstrating the utility of this pathway. nih.govanr.fr
Furthermore, the scaffold is readily elaborated into more complex lactone structures. A notable example is a one-pot sequential reaction involving an enantioselective organocatalytic Michael addition of boronic acids to 5-hydroxyfuran-2(5H)-one, followed by a diastereoselective intramolecular Passerini reaction. researchgate.net This powerful strategy provides access to a variety of α,β-substituted chiral γ-lactones, showcasing the compound's capacity for generating significant molecular diversity from a simple, renewable resource. researchgate.net
The synthesis of γ-lactams from this chiral building block has also been successfully demonstrated. For instance, β-aryl-substituted γ-alkylidene-γ-lactone analogues, which can be synthesized from mucochloric acid (a derivative of 5-hydroxyfuran-2(5H)-one), are converted into their corresponding γ-hydroxy-γ-lactams in good yields (76–85%) by reacting them with amines like isobutylamine (B53898) and propylamine. nih.gov Subsequent dehydration of these intermediates leads to the formation of both (Z)- and (E)-γ-alkylidene-γ-lactams. nih.gov
Table 1: Synthesis of Chiral Lactams from Mucochloric Acid Derivatives
| Reactant | Product | Yield (%) |
|---|---|---|
| β-aryl-substituted γ-alkylidene-γ-lactone | γ-hydroxy-γ-lactam | 76–85 |
Construction of Structurally Diverse Heterocyclic Scaffolds
The polyfunctional nature of this compound makes it an ideal starting material for the construction of a wide range of structurally diverse heterocyclic scaffolds. researchgate.net Its reactivity allows for transformations that extend beyond simple lactone and lactam formation, enabling the synthesis of various fused and spirocyclic systems.
The versatility of this building block is evident in its use to create furan-2-ones fused with aromatic or heteroaromatic rings. nih.gov Methodologies have also been developed to assemble moieties where the 5-hydroxyfuran-2(5H)-one core is fused to a pyridine (B92270) ring. nih.gov Furthermore, it is a key precursor in the preparation of spirofuran-2(5H)-ones. nih.gov
Ring transformation reactions significantly broaden the scope of accessible heterocyclic structures. For example, derivatives like 3,4-dichloro-5-hydroxy-2(5H)-furanone can react with bifunctional nucleophiles such as hydrazine (B178648). This reaction leads to a ring transformation, yielding 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields ranging from 35% to 90%. nih.govmdpi.com Similarly, treatment of 3,4,5-trichloro-2(5H)-furanone with ammonium (B1175870) hydroxide (B78521) facilitates the synthesis of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one, another important heterocyclic core. mdpi.com
The introduction of various substituents through nucleophilic substitution on halogenated derivatives further contributes to molecular diversity. Reactions with N-nucleophiles (e.g., piperazine), S-nucleophiles, and Se-nucleophiles have been reported, leading to a variety of functionalized heterocyclic compounds. nih.govnih.gov
Enantioselective Access to Polyfunctional Molecules
A key advantage of using this compound in synthesis is the ability to develop catalytic, enantioselective methodologies that provide straightforward access to complex, polyfunctional chiral molecules. researchgate.net Organocatalysis has emerged as a particularly powerful tool for the regioselective and enantioselective functionalization of this synthon. anr.frresearchgate.net
Researchers have successfully developed one-pot processes that leverage the furanone's reactivity to rapidly increase molecular complexity and diversity. anr.frresearchgate.net These methods are designed to be efficient, minimizing steps and waste, which is a significant challenge in the synthesis of complex molecules. researchgate.net
Contributions to Total Synthesis of Natural Product Analogues
The butenolide scaffold, readily accessible from this compound, is a core structural unit in a multitude of natural products with interesting biological activities. researchgate.net Consequently, this chiral building block has been instrumental in the synthesis of various natural product analogues, which are crucial for structure-activity relationship (SAR) studies and drug discovery efforts.
The formal total synthesis of several butenolide natural products has been achieved using precursors derived from chiral tetronic acids, which are closely related to 5-hydroxyfuran-2(5H)-one. nih.gov These synthetic routes have provided access to analogues of potent natural products, including:
(–)-Blastmycinolactol
(+)-Blastmycinone
(–)-NFX-2
(+)-Antimycinone
(+)-Ancepsenolide
For example, (S)-3-butyl-4-hydroxy-5-methylfuran-2(5H)-one, a derivative accessible through these methods, is a direct precursor for synthesizing analogues of (–)-blastmycinolactol and (+)-blastmycinone. nih.gov This demonstrates a high-yield, formal total synthesis pathway to these chiral natural product analogues. nih.gov
Additionally, derivatives of mucochloric acid have been employed in the synthesis of analogues of rubrolides, a class of γ-alkylidene-γ-lactones. nih.govresearchgate.net These synthetic efforts underscore the value of this compound and its derivatives as versatile starting materials in the chiral pool, enabling the efficient construction of complex and biologically relevant molecules. wikipedia.org
Mechanistic Basis of Biological Activity and Molecular Interactions
Pesticidal Properties and Modes of Action
Beyond their antimicrobial effects, (5R)-5-Hydroxyfuran-2(5H)-one and its derivatives are recognized for their potent pesticidal and insecticidal properties. semanticscholar.orgtandfonline.com The furanone ring serves as a key pharmacophore in the design of novel insecticides.
The mode of action for the insecticidal activity of furanone analogues involves the induction of apoptosis, or programmed cell death, in insect cells. nih.gov A study using an insect cell line (Drosophila SL2) demonstrated that a furanone analogue, 2,3-dibromo-1-(2-furanyl)-3-(3-nitrophenyl) propanone, initiates apoptosis through a caspase-dependent mitochondrial pathway. nih.gov The key events in this mechanism include:
Down-regulation of Mitochondrial Membrane Potential: The compound disrupts the normal function of the mitochondria, leading to a loss of membrane potential. nih.gov
Activation of Caspase-3: This disruption triggers the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov
Alteration of the Cell Cycle: The compound's activity leads to changes in the normal progression of the cell cycle, ultimately culminating in cell death. nih.gov
This mechanism highlights a targeted action at the cellular level, which could be exploited for the development of new insect control agents. nih.gov Bioassays have confirmed that various synthetic derivatives exhibit significant mortality against agricultural pests such as Aphis craccivora (aphid) and Nilaparvata lugens (planthopper).
Structure-Activity Relationship Studies of Derivatives
The biological activity of 2(5H)-furanone compounds is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and modifications to the furanone core influence their potency and spectrum of activity.
Research has shown that the introduction of specific moieties can significantly enhance antimicrobial effects. For instance, the derivative F105 combines the 2(5H)-furanone core with a sulfonyl group and an l-menthol (B7771125) moiety; this combination is credited with its potent biocidal properties against S. aureus. nih.gov Similarly, the derivative F131 incorporates an l-borneol moiety, which contributes to its ability to prevent biofilm formation.
Halogenation of the furanone ring is another critical factor. The introduction of halogen atoms (chlorine, bromine) or a nitro group onto an arylidene substituent at the 5-position has been shown to increase the cytotoxicity of the compounds. However, the nature of the substituents can also lead to divergent biological effects. A comparison between a natural furanone with a hydrocarbon chain and a synthetic derivative (C-30) lacking this chain revealed significant differences in their quorum sensing inhibition profiles against P. aeruginosa, underscoring the subtle yet critical role of specific structural features.
Advanced Spectroscopic and Computational Characterization of 5r 5 Hydroxyfuran 2 5h One
Spectroscopic Elucidation of Structure and Stereochemistry
Spectroscopic analysis is fundamental to verifying the chemical structure and determining the precise stereochemistry of (5R)-5-Hydroxyfuran-2(5H)-one. Techniques including NMR, IR, Mass Spectrometry, and X-ray Crystallography each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the furanone core and the presence of the hydroxyl group.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (H-3 and H-4), the proton on the stereocenter (H-5), and the hydroxyl proton. The coupling between the vinyl protons provides information about their cis/trans relationship, while the coupling of H-5 with H-4 helps to confirm the structure. In related 5-substituted-2(5H)-furanones, the olefinic protons typically appear as doublets of doublets in the regions of 6.1-6.2 ppm and 7.4-7.5 ppm. nih.govresearchgate.net The proton at the C-5 position (H-5) is expected to resonate further upfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by identifying all unique carbon environments. Key signals include the carbonyl carbon of the lactone, the two olefinic carbons, and the carbon atom bearing the hydroxyl group (C-5). Data from similar structures, such as 5-hydroxymethyl-2(5H)-furanone, show the carbonyl carbon resonating around 173.5 ppm, the olefinic carbons at approximately 154.0 ppm and 122.9 ppm, and the oxygenated C-5 methine at about 84.3 ppm. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | ~173 |
| C3 (=CH) | ~7.5 | ~154 |
| C4 (=CH) | ~6.2 | ~123 |
| C5 (-CHOH) | ~5.2 | ~84 |
Note: Predicted values are based on data from structurally similar compounds. Actual values may vary depending on solvent and experimental conditions.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H stretch of the alcohol, the C=O stretch of the α,β-unsaturated lactone, and the C=C stretch of the double bond. For related furanone structures, a broad O-H stretching band appears around 3300-3400 cm⁻¹, a strong C=O stretching band for the lactone is observed near 1710-1750 cm⁻¹, and a C=C stretching band is typically found in the 1630-1650 cm⁻¹ region. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. Under electron ionization (EI), furanones typically undergo fragmentation pathways involving the loss of small molecules like CO, CO₂, and water, as well as ring-opening reactions. imreblank.chnist.gov Proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) has been used to characterize similar furanones, where the protonated molecule [M+H]⁺ is observed. copernicus.orgcopernicus.org For this compound (C₄H₄O₃, Molar Mass: 100.07 g/mol ), the parent ion or protonated molecular ion would be a key identifier.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Expected Value/Observation |
|---|---|---|
| IR Spectroscopy | O-H Stretch (Alcohol) | ~3300-3400 cm⁻¹ (broad) |
| C=O Stretch (Lactone) | ~1710-1750 cm⁻¹ (strong) | |
| C=C Stretch (Alkene) | ~1630-1650 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 100 |
X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute and relative configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact spatial arrangement of atoms.
For chiral molecules like this compound, this technique can definitively establish the R configuration at the C5 stereocenter. In studies of related complex furanones, such as (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, X-ray analysis confirmed the (R) configuration at the C5 position of the furanone ring. nih.govresearchgate.net The analysis provides detailed information on bond lengths, bond angles, and torsion angles, confirming the planar or near-planar conformation of the furanone ring. nih.govresearchgate.net This technique is crucial for validating stereoselective syntheses and understanding structure-activity relationships.
Table 3: Example Crystal Structure Data for a (5R)-Furanone Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.5110 (5) |
| b (Å) | 4.9298 (3) |
| c (Å) | 16.6625 (16) |
| β (°) | 93.268 (6) |
| Volume (ų) | 615.97 (8) |
Data from a related compound: (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one. researchgate.net
Computational Chemistry and Conformational Analysis
Computational chemistry provides critical insights into the energetic, structural, and reactive properties of molecules that can be difficult to access experimentally.
Theoretical methods, such as density functional theory (DFT), are employed to model reaction mechanisms and predict their energetic feasibility. For 5-hydroxyfuran-2(5H)-ones, a key aspect is their existence in a ring-chain tautomerism with their open-chain aldehyde form. wikipedia.org Computational studies on related 3,4-dihalo-5-hydroxy-2(5H)-furanones have shown that this open form is a crucial intermediate in many reactions, including Knoevenagel condensations and reactions with amino acids. mdpi.comnih.gov Theoretical calculations can map the potential energy surface for this ring-opening, determining the activation energy and the relative stability of the cyclic and acyclic forms. These models help explain the reactivity at the C5 position and predict how different substituents and reaction conditions will influence the outcome of a chemical transformation. mdpi.com
While the furanone ring is relatively rigid, the substituent at the C5 position can adopt different conformations. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are used to explore the conformational landscape of molecules. Studies on substituted furan (B31954) and thiophene (B33073) derivatives have demonstrated how computational methods can quantify conformational rigidity and the influence of factors like intramolecular hydrogen bonding and solvent effects. nih.govnih.gov
Future Directions and Emerging Research Areas
Development of Next-Generation Catalytic Systems for Enhanced Efficiency
The synthesis and functionalization of (5R)-5-Hydroxyfuran-2(5H)-one are continually being improved through the development of innovative catalytic systems. Current research focuses on enhancing efficiency, selectivity, and sustainability.
One promising avenue is the advancement of organocatalysis for the regioselective and enantioselective functionalization of the furanone ring. anr.fr This approach moves beyond the traditional use of the molecule as a chiral auxiliary, aiming instead for direct catalytic activation to produce a wide range of enantiopure compounds. anr.fr
Heterogeneous catalysis also presents significant opportunities. For instance, titanium silicate (B1173343) molecular sieves (TS-1) have demonstrated high efficiency in catalyzing the oxidation of furan (B31954) and furfural (B47365) to yield 5-hydroxy-2(5H)-furanone. rsc.orgresearchgate.netresearchgate.net Research into novel solid catalysts, such as polyether sulfone sulfamic acid (PES-NHSO3H), is yielding highly reusable and efficient systems for producing furanone derivatives. researchgate.net
Furthermore, electrocatalysis is emerging as a powerful and sustainable method. Recent studies have shown that using metal chalcogenides, such as copper sulfide (B99878) (CuS) nanosheets, as electrocatalysts allows for the efficient oxidation of renewable furfural to 5-hydroxy-2(5H)-furanone with high selectivity and conversion rates. rsc.orgnih.gov These systems utilize water as the oxygen source, highlighting their green chemistry credentials. nih.gov
Future work will likely focus on designing catalysts that operate under milder conditions, utilize earth-abundant metals, and offer even greater control over stereochemistry, further enhancing the economic and environmental viability of processes involving this versatile molecule.
| Catalytic System | Precursor | Key Advantages | Reported Yield/Selectivity |
|---|---|---|---|
| Titanium Silicate (TS-1) | Furfural | High yield at room temperature | 92% yield. researchgate.netresearchgate.net |
| Copper Sulfide (CuS) Nanosheets (Electrocatalysis) | Furfural | Uses water as oxygen source, long-term stability | 83.6% selectivity, 70.2% conversion. rsc.orgnih.gov |
| Organocatalysis | 5-Hydroxyfuran-2(5H)-one | Enantioselective functionalization, access to complex chiral molecules | High structural diversity. anr.fr |
| Oxone/Water | Furan | Simple, green, scalable, avoids hazardous reagents | 75% yield on a multigram scale. researchgate.net |
Exploration of Novel Reaction Pathways and Cascade Transformations
The unique structure of this compound makes it an ideal substrate for developing novel reaction pathways and complex cascade transformations. Researchers are actively exploring one-pot processes that can rapidly build molecular complexity from this simple starting material. anr.fr
A significant area of research involves leveraging the molecule's multiple functional groups to design sequential reactions. For example, a one-pot process has been developed that combines an enantioselective organocatalytic Michael addition of boronic acids with a subsequent diastereoselective intramolecular Passerini reaction. anr.fr This strategy provides effective access to a diverse library of chiral γ-lactones. anr.fr
Cascade reactions initiated by the ring-opening of furanone derivatives are also being investigated. The equilibrium between the cyclic 5-hydroxy-2(5H)-furanone form and its acyclic isomer, a 4-oxobutenoic acid, can be exploited in the presence of nucleophiles to trigger a cascade of bond-forming events. mdpi.com This has been used in reactions with compounds like adenosine (B11128) and cytidine. mdpi.com
Furthermore, multicomponent reactions are being designed to generate highly functionalized furanone derivatives. A three-component reaction involving anilines, aldehydes, and diethyl acetylenedicarboxylate, catalyzed by polyether sulfone sulfamic acid, produces complex spiro[furan-2,3´-indoline] derivatives in high yields. researchgate.net The electrocatalytic oxidation of furfural itself proceeds through a multistep pathway involving C-C bond cleavage, ring-opening, oxidation, and intramolecular isomerization, showcasing the intricate transformations this scaffold can undergo. rsc.orgnih.gov
Future exploration will likely uncover new catalytic cycles and domino reactions, expanding the synthetic toolbox and enabling the construction of previously inaccessible molecular architectures from this versatile platform.
Expanded Role in Sustainable Chemistry and Biomass Valorization
This compound is at the forefront of sustainable chemistry, primarily due to its role as a key platform chemical derived from the valorization of biomass. researchgate.net It serves as a crucial bridge between abundant, renewable feedstocks like furfural (produced from pentose (B10789219) sugars in lignocellulosic biomass) and a wide range of valuable C4 chemicals traditionally sourced from petroleum. anr.frresearchgate.netresearchgate.net
The conversion of biomass-derived furfural into 5-hydroxy-2(5H)-furanone is a cornerstone of this approach. rsc.orgnih.gov Efficient catalytic methods, including thermo-catalytic, photo-catalytic, and electro-catalytic routes, are being developed to make this conversion industrially viable. bohrium.com Notably, the synthesis can be achieved at room temperature with high yields, enhancing its sustainability profile. researchgate.netresearchgate.net
Once produced, 5-hydroxy-2(5H)-furanone (5H5F) acts as a versatile intermediate for producing a portfolio of industrial chemicals. researchgate.netresearchgate.net Its reactivity allows for selective transformations into:
Maleic acid via oxidation. researchgate.net
γ-Butyrolactone (GBL) and 1,4-butanediol (B3395766) (BDO) through reduction. researchgate.netfigshare.com
2-Pyrrolidone via reductive aminolysis. researchgate.netfigshare.com
This capacity to serve as a multipurpose platform for C4 chemicals is a significant advancement, as the synthesis of these chemicals from biomass has been challenging due to the low natural abundance of C4 sugars. researchgate.netchemrxiv.org The development of green and scalable synthesis protocols, such as using oxone in water, further solidifies its role in creating a more sustainable chemical industry. researchgate.net
| Target Chemical | Transformation | Significance |
|---|---|---|
| Maleic Acid | Oxidation | Precursor for resins and polymers. researchgate.net |
| γ-Butyrolactone (GBL) | Reduction | Solvent and intermediate for other chemicals. researchgate.net |
| 1,4-Butanediol (BDO) | Reduction | Used in the manufacture of polymers and plastics. researchgate.net |
| 2-Pyrrolidone | Reductive Aminolysis | Precursor to polyvinylpyrrolidone (B124986) (PVP) and industrial solvent. researchgate.net |
| Tetrahydrofuran (B95107) (THF) | Reduction | Important industrial solvent. figshare.com |
Rational Design of Bioactive Derivatives based on Mechanistic Insights
The 2(5H)-furanone scaffold is a common motif in biologically active natural products and synthetic compounds, exhibiting a wide range of activities including anticancer, antibacterial, antifungal, and antiviral properties. mdpi.com this compound serves as a key bioactive intermediate and a versatile starting point for the rational design of new therapeutic agents and pesticides. nih.govwikipedia.org
A deep understanding of reaction mechanisms is crucial for this design process. Mechanistic studies, often employing techniques like Mass Spectrometry and Nuclear Magnetic Resonance spectrometry, provide the data needed to optimize reaction conditions and improve catalyst development for synthesizing targeted derivatives. anr.fr For instance, understanding the multistep electrooxidation of furfural allows for fine-tuning the process to maximize the yield of the desired bioactive furanone intermediate. rsc.org
The reactivity of the furanone ring, particularly at the C4 and C5 positions, allows for systematic structural modifications to create libraries of new compounds. mdpi.comresearchgate.net Research on 3,4-dihalo-5-hydroxy-2(5H)-furanones, for example, has shown how different reaction conditions can direct substitution at specific carbons, leading to a variety of derivatives with distinct biological profiles. mdpi.com These halogenated furanones have been shown to inhibit key enzymes like kinases and topoisomerase I. mdpi.com
Furthermore, the chiral nature of this compound is being exploited to synthesize optically active sulfur-containing derivatives that show promising antimicrobial activity and the ability to prevent biofilm formation by pathogenic bacteria. nih.gov By elucidating structure-activity relationships, researchers can rationally design next-generation furanone-based compounds with enhanced potency and selectivity for specific biological targets.
Integration with Flow Chemistry for Continuous Production
The transition from batch to continuous manufacturing using flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and sustainability. uc.pt The synthesis of this compound and its derivatives is a prime candidate for integration with flow chemistry technologies.
The inherent characteristics of flow systems, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle highly reactive intermediates safely, are particularly beneficial for the oxidation reactions often used to produce this compound. uc.pt Photo-oxidation of furfural, for instance, can be performed more safely and efficiently in a microreactor, minimizing risks while maximizing light penetration.
The modular nature of flow systems allows for the easy coupling of different reactor types and purification modules, making it a versatile platform for producing a variety of furanone derivatives. uc.pt As the chemical industry moves towards more sustainable and efficient manufacturing, the integration of this compound synthesis into sequential flow processes represents a critical area for future research and development, paving the way for its large-scale, on-demand production. uc.pt
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (5R)-5-Hydroxyfuran-2(5H)-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis often involves halolactonization and γ-hydroxylation of 4-aryl-2,3-alkadienoic acids, where stereochemical control is achieved via chiral catalysts or stereoselective reagents. For example, iodine-mediated halolactonization of allenoic acids yields 4-halo-5-hydroxyfuranones with high enantiomeric excess when using chiral auxiliaries or asymmetric catalysis . Reaction temperature and solvent polarity significantly impact ring-closure efficiency and stereoselectivity. Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization, while nonpolar solvents may lead to side reactions .
Q. How is the stereochemistry of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming stereochemistry. For example, the crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one revealed a chair-like conformation with axial hydroxyl groups, validated by XRD data (R-factor = 0.031) . Complementary techniques include NMR spectroscopy (e.g., H-H NOESY to assess spatial proximity of substituents) and optical rotation measurements .
Q. What are the key reactivity patterns of this compound in organic transformations?
- Methodological Answer : The compound undergoes nucleophilic additions at the carbonyl group, Michael additions at the α,β-unsaturated lactone moiety, and photooxygenation to form endoperoxides. For instance, singlet oxygen () reacts with furan derivatives to yield 5-hydroxyfuran-2(5H)-one via a [4+2] cycloaddition mechanism, forming transient endoperoxides that decompose in alcoholic solvents .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for this compound synthesis?
- Methodological Answer : Density functional theory (DFT) calculations elucidate transition states and energy barriers. For example, DFT studies on halolactonization pathways revealed that iodolactonization proceeds via a six-membered cyclic transition state, whereas bromolactonization favors a stepwise mechanism. These findings reconcile discrepancies in experimental yields between iodine- and bromine-mediated reactions .
Q. What strategies optimize the catalytic efficiency of this compound in biomass-derived chemical synthesis?
- Methodological Answer : Heterogeneous catalysts like phosphorus-doped carbon materials (e.g., PC-700) enhance oxidation efficiency. In the conversion of furfural to maleic acid, PC-700 achieves 74.8% yield at 80°C via dual pathways: (i) oxidation to 5-hydroxyfuran-2(5H)-one (HFONE) and (ii) β-formylacrylic acid (β-FA) intermediates. Catalyst recyclability (>5 cycles without deactivation) is critical for industrial scalability .
Q. How do stereoelectronic effects influence the bioactivity of this compound derivatives?
- Methodological Answer : Substituent positioning modulates interactions with biological targets. For example, 4-methyl and 5-(1-methoxypropan-2-yl) derivatives exhibit enhanced phytotoxicity due to increased lipophilicity, enabling membrane penetration. Structure-activity relationship (SAR) studies using comparative molecular field analysis (CoMFA) correlate steric bulk at C5 with inhibitory activity against plant pathogens .
Q. What experimental and computational approaches address data inconsistencies in crystallographic studies of this compound derivatives?
- Methodological Answer : High-resolution XRD (HR-XRD) and Hirshfeld surface analysis resolve packing ambiguities. For example, conflicting reports on hydrogen-bonding networks in 5-methyl derivatives were resolved by HR-XRD, showing bifurcated O–H···O interactions between lactone carbonyls and hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
